7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one
Description
This compound, commonly known as naringin, is a flavanone glycoside predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter taste . Its IUPAC name reflects its structural complexity: a flavanone aglycone (naringenin) linked to a disaccharide moiety (neohesperidose) composed of β-D-glucose and 6-deoxy-α-L-mannopyranose . Naringin exhibits diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytochrome P450 (CYP3A1/2) inhibitory effects, which enhance the bioavailability of co-administered drugs like paclitaxel by 40–49% in preclinical models .
Properties
CAS No. |
29838-68-4 |
|---|---|
Molecular Formula |
C27H32O14 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
InChI Key |
DFPMSGMNTNDNHN-JJLSSNRUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Classical Methodology
The Koenigs-Knorr method, a cornerstone of glycoside synthesis, employs halogenated sugar donors activated by silver salts. For naringin, this involves reacting 7-hydroxyflavanone derivatives with 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose in the presence of silver carbonate (Ag₂CO₃) and quinoline. The reaction proceeds via an SN2 mechanism, ensuring β-glycosidic bond formation. For example, naringenin 4'-O-β-D-glucoside is synthesized at 60–80°C in anhydrous dichloromethane, yielding 65–70%.
Stereochemical Modifications
To introduce the α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl (neohesperidosyl) moiety, a two-step sequential glycosylation is required. First, the glucopyranose donor is coupled to the aglycone, followed by rhamnosylation using 1-bromo-2,3,4-tri-O-acetyl-α-L-rhamnopyranose under similar conditions. Boron trifluoride etherate (BF₃·OEt₂) is often added to enhance reactivity, particularly for sterically hindered acceptors. This approach achieves 60–75% yields but requires rigorous exclusion of moisture to prevent donor hydrolysis.
Phase Transfer Catalysis
Reaction Optimization
Phase transfer catalysis (PTC) has emerged as a scalable alternative, leveraging tris(3,6-dioxaheptyl)amine (TDA-1) as a catalyst in biphasic systems. A representative protocol dissolves 7-hydroxyflavanone in a potassium bicarbonate solution, followed by addition of 1-bromo-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose and TDA-1. The reaction proceeds at 40–50°C, achieving 80–85% yield of the acetylated intermediate. Subsequent deprotection with methanolic triethylamine affords naringin in 95% purity.
pH-Dependent Selectivity
The alkalinity of the reaction medium critically influences regioselectivity. At pH 8–9, the 7-hydroxyl group of the flavanone is preferentially glycosylated, minimizing side reactions at the 4'-position. Excess base (>pH 10) risks hydrolyzing the glucopyranose donor, reducing yields to <50%.
Enzymatic and Microbial Glycosylation
Glycosyltransferase-Mediated Synthesis
Microbial biotransformation using engineered Escherichia coli expressing glycosyltransferases (GTs) offers an eco-friendly route. For instance, UDP-glucose-dependent GTs selectively transfer glucose to the 7-OH position of naringenin, followed by rhamnosylation using α-L-rhamnosyltransferases. Yields remain modest (30–40%) due to enzyme specificity limitations.
Metabolic Pathway Engineering
Co-culture systems combining flavonoid-producing plants (e.g., Citrus × aurantium) with rhamnose-synthesizing bacteria (e.g., Bacillus subtilis) have been explored. However, extraction yields from such systems rarely exceed 2–5%, making them impractical for industrial-scale production.
Extraction from Natural Sources
Citrus Peel Processing
Naringin is abundant in citrus peels, particularly grapefruit (Citrus paradisi) and bitter orange (Citrus aurantium). Industrial extraction involves microwave-assisted ethanol/water (70:30 v/v) extraction at 100°C, followed by crystallization. This method yields 8–12% naringin but requires costly purification to remove limonin and other bitter triterpenoids.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time (h) | Selectivity | Scalability |
|---|---|---|---|---|
| Koenigs-Knorr | 60–75 | 24–48 | High β | Moderate |
| Phase Transfer Catalysis | 80–85 | 6–12 | High 7-O | High |
| Enzymatic | 30–40 | 72–96 | Moderate | Low |
| Natural Extraction | 8–12 | 4–6 | N/A | Moderate |
Chemical Reactions Analysis
Hydrolysis Reactions
The glycosidic bonds in this compound are susceptible to hydrolysis under acidic or enzymatic conditions.
-
Mechanistic Insight : Acid hydrolysis cleaves the β-1,2-glycosidic bond between glucose and rhamnose, followed by separation of the disaccharide from the flavanone core . Enzymatic hydrolysis is stereospecific, targeting the glycosidic linkages with high specificity .
Oxidation Reactions
The phenolic hydroxyl groups and the dihydroflavanone structure may undergo oxidation.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| O₂ (air) | Alkaline pH, room temperature | Formation of quinones or dimerized products. |
| H₂O₂/Fe²⁺ | Fenton-like conditions | Hydroxyl radical-mediated degradation . |
-
Structural Vulnerabilities : The 5-hydroxy and 4'-hydroxyphenyl groups are prone to oxidation, leading to degradation products. Safety data sheets indicate potential for hazardous reactions under oxidative conditions, though specific pathways are not detailed .
Stability Under Environmental Conditions
Limited data exist on photolytic or thermal degradation.
| Factor | Effect |
|---|---|
| UV light | Potential cleavage of glycosidic bonds; possible isomerization . |
| Heat (>150°C) | Decomposition via sugar caramelization and aglycone degradation . |
Biotransformation
Microbial or mammalian metabolic pathways may modify the compound:
| System | Reaction | Outcome |
|---|---|---|
| Gut microbiota | Deglycosylation to naringenin | Enhanced bioavailability of aglycone. |
| Hepatic enzymes | Glucuronidation/sulfation of naringenin | Phase II metabolites for excretion. |
Synthetic Modifications
| Reaction | Purpose | Example Products |
|---|---|---|
| Methylation | Protect hydroxyl groups | Methyl ether derivatives. |
| Acetylation | Improve lipid solubility | Acetylated sugars or aglycone. |
Key Research Gaps
Scientific Research Applications
Biological Activities
This compound exhibits several biological activities that are of significant interest:
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound contributes to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that it can protect cellular components from oxidative damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby potentially alleviating conditions associated with chronic inflammation, including arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing natural preservatives for food products or as therapeutic agents against infections .
Therapeutic Applications
The therapeutic potential of 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one extends into several areas:
Cancer Research
Studies indicate that flavonoids can modulate signaling pathways involved in cancer cell proliferation and apoptosis. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, making it a candidate for further research in cancer therapeutics .
Cardiovascular Health
The antioxidant and anti-inflammatory properties of this compound may contribute to cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis. Animal studies have suggested that it can lower blood pressure and improve lipid profiles .
Food Science Applications
In food science, the antioxidant properties of this compound can be utilized to enhance the shelf life of food products. Its ability to prevent lipid peroxidation makes it a valuable additive in food preservation . Additionally, its flavor-enhancing properties could be explored in functional foods aimed at promoting health benefits.
Case Studies
Several case studies highlight the applications of this compound:
- Antioxidant Efficacy : A study published in the Journal of Agricultural and Food Chemistry demonstrated that extracts containing this flavonoid significantly reduced oxidative stress markers in diabetic rats, suggesting its potential use as a dietary supplement for managing diabetes-related complications .
- Anti-inflammatory Research : In vitro studies have shown that this compound inhibits the expression of cyclooxygenase enzymes (COX) involved in inflammation, providing a basis for its use in developing anti-inflammatory drugs .
- Antimicrobial Testing : A study conducted on various bacterial strains revealed that this compound exhibited inhibitory effects comparable to standard antibiotics, indicating its potential as a natural antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by inhibiting specific enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Naringin’s structure is defined by:
- Aglycone : 2-(4-Hydroxyphenyl)-4H-1-benzopyran-4-one (naringenin).
- Glycosylation: Neohesperidose (β-D-glucose-(1→2)-6-deoxy-α-L-mannose) at the C7 position.
Table 1: Structural Comparison of Naringin and Analogous Flavonoid Glycosides
Key Observations :
- Rutin differs in phenyl ring substitution (3,4-dihydroxy vs. 4-hydroxy) and glycosylation (rutinose vs. neohesperidose), enhancing its antioxidant capacity .
- Methoxy-substituted analogs (e.g., CAS 14265-53-3) exhibit improved metabolic stability due to the methoxy group’s resistance to enzymatic degradation .
- Vaccarin-RM features an additional arabinopyranosyl group, altering solubility and receptor binding .
Pharmacological and Functional Comparison
Table 2: Pharmacological Activities of Naringin and Analogues
Key Findings :
- Antioxidant Activity : Rutin outperforms naringin due to its catechol structure (3,4-dihydroxyphenyl), which enhances free radical scavenging .
- CYP Inhibition : Naringin’s inhibition of CYP3A1/2 is critical for drug-bioavailability enhancement, whereas its methoxy analog shows weaker inhibition .
- Antibacterial Effects : Methoxy-substituted derivatives exhibit stronger antibacterial activity, likely due to increased membrane permeability from the methoxy group .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Naringin | Rutin | Methoxy Analog (CAS 14265-53-3) | Vaccarin-RM (CAS 53452-16-7) |
|---|---|---|---|---|
| Water Solubility | 1.2 mg/mL | 0.5 mg/mL | 0.8 mg/mL | <0.1 mg/mL |
| LogP (Partition Coeff.) | 1.8 | 0.9 | 2.5 | 1.2 |
| Melting Point (°C) | 171–173 | 214–217 | 189–192 | 245–248 |
| Stability | pH-sensitive | Light-sensitive | Thermostable | Hydrolysis-prone |
Notes:
Biological Activity
The compound 7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one , also known as Rhoifolin , is a flavonoid glycoside primarily isolated from various plant sources, including Litchi chinensis. This article examines its biological activities, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H32O14
- Molecular Weight : 580.5 g/mol
- CAS Number : 17353-03-6
- Physical Properties :
- Density: 1.76 g/cm³
- Boiling Point: 934.7 °C
- Flash Point: 310.4 °C
Antioxidant Properties
Rhoifolin exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress related to various diseases. Studies have shown that it can scavenge free radicals effectively, potentially reducing the risk of chronic diseases associated with oxidative damage .
Cytotoxic Effects
Research indicates that Rhoifolin demonstrates cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : IC50 = 0.53 μM
- HeLa (cervical cancer) : IC50 = 0.051 μM
These findings suggest that Rhoifolin may be a promising candidate for anticancer therapies due to its potency against these cell lines .
Neuroprotective Effects
Rhoifolin has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Anti-inflammatory Activity
The compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as NF-κB and TNF-α. This activity is relevant in the context of inflammatory diseases and conditions where chronic inflammation plays a critical role .
The mechanisms underlying the biological activities of Rhoifolin involve several pathways:
- Antioxidant Pathways : Activation of Nrf2 signaling leads to increased expression of antioxidant enzymes.
- Apoptosis Induction : Modulation of Bcl-2 family proteins and caspase activation contributes to its cytotoxic effects on cancer cells.
- Neuroprotection : Interaction with GABA receptors may enhance neuronal resilience against excitotoxicity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How is this compound structurally characterized, and what spectroscopic methods are most effective for its identification?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY, HSQC, and HMBC) is critical for resolving the glycosidic linkages and aromatic substitution patterns. Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization (HR-ESI-MS), confirms the molecular formula (e.g., C28H32O16, MW 624.544 ). X-ray crystallography may resolve stereochemistry if crystalline derivatives are available .
- Key Data : The compound’s flavone core and disaccharide moiety (6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl) produce distinct NMR signals, such as anomeric protons (δ 4.8–5.5 ppm) and aromatic protons (δ 6.0–8.0 ppm) .
Q. What are the recommended chromatographic techniques for isolating and purifying this compound from natural sources?
- Methodology : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) for high-resolution separation. Preparative TLC or column chromatography with silica gel and ethyl acetate/methanol/water mixtures is effective for initial purification .
- Challenges : Co-elution with structurally similar flavonoids (e.g., hesperetin or tamarixetin derivatives) requires careful peak identification using UV-Vis (λmax ~260–350 nm) and MS/MS fragmentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
- Experimental Design :
- Dose-Response Studies : Test across a wide concentration range (e.g., 1–100 µM) in cell-free (e.g., DPPH/ABTS assays) and cellular models (e.g., ROS detection in HepG2 cells) to identify threshold effects .
- Mechanistic Probes : Use inhibitors (e.g., catalase for H2O2 scavenging) or genetic knockouts (e.g., Nrf2-deficient cells) to clarify pathways .
Q. What synthetic strategies are optimal for modifying the glycosidic moiety to enhance target selectivity (e.g., kinase inhibition)?
- Methodology :
- Chemoenzymatic Synthesis : Use glycosyltransferases (e.g., Bacillus licheniformis enzymes) for regioselective glycosylation .
- Protecting Group Strategies : Temporarily shield hydroxyl groups (e.g., acetyl or benzyl) to direct coupling reactions .
Q. How can researchers validate the compound’s mechanism of action in inflammatory pathways using omics approaches?
- Experimental Workflow :
- Transcriptomics : RNA-seq of treated macrophages (e.g., RAW 264.7 cells) to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
- Metabolomics : LC-MS profiling to detect changes in arachidonic acid metabolites (e.g., prostaglandins) .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during long-term stability studies of this compound?
- Storage Conditions : Lyophilized samples stored at -80°C under nitrogen show >90% stability over 12 months. Avoid aqueous solutions at pH >7.0 due to glycosidic bond hydrolysis .
- Analytical Monitoring : Use UPLC-PDA-MS to track degradation products (e.g., aglycone formation) .
Q. How can researchers address low bioavailability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
